(3-Bromo-5-methylpyridin-2-yl)methanol

Description

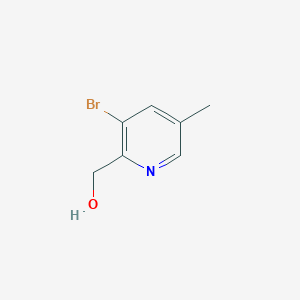

(3-Bromo-5-methylpyridin-2-yl)methanol is a pyridine derivative characterized by a pyridine ring substituted with a bromine atom at position 3, a methyl group at position 5, and a hydroxymethyl (-CH2OH) group at position 2.

Structure

2D Structure

Properties

IUPAC Name |

(3-bromo-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTYTENOSKMHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Methylpyridin-2-carbaldehyde Followed by Reduction

One straightforward approach involves:

- Bromination of 5-methylpyridin-2-carbaldehyde at the 3-position using N-bromosuccinimide (NBS) or equivalent brominating agents under mild conditions (e.g., in acetonitrile at 20–30 °C).

- Subsequent reduction of the aldehyde group to the corresponding hydroxymethyl group using borane complexes such as borane–dimethyl sulfide (BH3-Me2S) in tetrahydrofuran (THF) at temperatures ranging from 0 °C to 60 °C.

This sequence allows selective bromination and conversion of the aldehyde to the alcohol with good yields and purity.

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | NBS, CH3CN, 20–30 °C, 5 h | 3-Bromo-5-methylpyridin-2-carbaldehyde |

| 2 | BH3-Me2S (10 eq), THF, 0–60 °C, 6 h | (3-Bromo-5-methylpyridin-2-yl)methanol |

Reduction of 3-Bromo-5-methylpyridin-2-carboxylic Acid Derivatives

Alternatively, the carboxylic acid or ester derivatives at the 2-position can be reduced to the hydroxymethyl group:

- Starting from 3-bromo-5-methylpyridin-2-carboxylic acid or its esters.

- Reduction using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or borane complexes under controlled conditions.

- This method requires careful control to avoid debromination or reduction of the aromatic ring.

Direct Hydroxymethylation via Formylation and Reduction

A less common but viable approach includes:

- Formylation of 3-bromo-5-methylpyridine at the 2-position using directed ortho-metalation or electrophilic substitution.

- Reduction of the formyl group to hydroxymethyl using sodium borohydride (NaBH4) or borane reagents.

Detailed Research Findings and Experimental Data

Based on literature and patent data, the following detailed experimental conditions and yields have been reported:

| Entry | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Methylpyridin-2-carbaldehyde | NBS (1.2 eq), CH3CN, 30 °C, 5 h | 85–90 | Selective 3-bromination |

| 2 | 3-Bromo-5-methylpyridin-2-carbaldehyde | BH3-Me2S (10 eq), THF, 0 °C to 60 °C, 6 h | 80–88 | Efficient aldehyde reduction |

| 3 | 3-Bromo-5-methylpyridin-2-carboxylic acid | LiAlH4, Ether, 0 °C to RT, 4 h | 70–75 | Requires careful quenching |

| 4 | 3-Bromo-5-methylpyridine | Directed formylation, then NaBH4 reduction | 60–70 | Multi-step, moderate yield |

Purification and Isolation

- Crude products are typically purified by silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC).

- Crystallization from suitable solvents such as ethyl acetate or isopropyl acetate is also used to obtain pure solid forms.

- Avoidance of harsh conditions prevents debromination or decomposition.

Notes on Reaction Optimization

- Bromination reagents such as NBS provide regioselective bromination at the 3-position without affecting the methyl group at the 5-position.

- Borane complexes (BH3-Me2S) are preferred for reducing aldehydes to alcohols due to their selectivity and mild reaction conditions.

- Reaction temperatures and times are optimized to maximize yield and minimize side reactions.

- Use of inert atmosphere (nitrogen or argon) is recommended during reduction steps to prevent oxidation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Bromination + Reduction | 5-Methylpyridin-2-carbaldehyde | NBS; BH3-Me2S | 30 °C, 5 h; 0–60 °C, 6 h | 80–90 | High regioselectivity, mild | Requires two steps |

| Reduction of Acid/Ester | 3-Bromo-5-methylpyridin-2-carboxylic acid | LiAlH4 | 0 °C to RT, 4 h | 70–75 | Direct reduction | Sensitive reagent, quenching |

| Formylation + Reduction | 3-Bromo-5-methylpyridine | Formylation reagents; NaBH4 | Multi-step | 60–70 | Direct installation possible | More complex, lower yield |

Scientific Research Applications

(3-Bromo-5-methylpyridin-2-yl)methanol is used in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the development of agrochemicals and materials science for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share structural similarities with (3-Bromo-5-methylpyridin-2-yl)methanol, differing primarily in substituent positions, halogen types, or functional groups:

Key Observations:

- Substituent Position Effects: The position of bromine (e.g., 3 vs. 5) significantly alters electronic properties.

- Functional Group Variations: Replacing -CH2OH with -OCH3 (methoxy) or -NHAc (acetamide) modifies hydrogen-bonding capacity and solubility. For example, (5-Bromo-3-methoxypyridin-2-yl)methanol lacks the acidic hydroxyl proton, reducing its polarity compared to the target compound .

- Halogen Effects: The substitution of bromine with iodine (as in (5-Iodopyridin-3-yl)-methanol) increases molecular weight and polarizability, which could enhance halogen-bonding interactions in crystal packing .

Physicochemical Properties

While direct data for this compound are unavailable, extrapolations can be made from analogs:

- Collision Cross-Section (CCS) : The acetamide derivative (N-(3-bromo-5-methylpyridin-2-yl)acetamide) exhibits a CCS of 139.9 Ų for [M+H]+, suggesting moderate molecular size and polarity. The target compound’s -CH2OH group may increase CCS due to additional hydrogen-bonding interactions .

- Commercial Availability: (5-Bromo-3-methoxypyridin-2-yl)methanol is commercially available at $400/g (1 g), indicating that brominated pyridine alcohols are niche but accessible reagents .

Biological Activity

(3-Bromo-5-methylpyridin-2-yl)methanol is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by a bromine atom at the third position and a hydroxymethyl group at the second position of the pyridine ring, exhibits significant potential in medicinal chemistry, particularly as an enzyme inhibitor and in antimicrobial applications.

Structural Characteristics

The molecular formula for this compound is . Its unique structural features include:

- Bromine Substitution : The presence of bromine enhances its reactivity and biological interactions.

- Hydroxymethyl Group : This functional group plays a crucial role in binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group facilitate binding, which can lead to:

- Inhibition of Enzyme Activity : This compound may inhibit key enzymes involved in various metabolic pathways.

- Modulation of Receptor Signaling : It can influence receptor activity, potentially affecting cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies have shown that derivatives of brominated pyridines possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 | |

| C. albicans | 0.039 |

These values indicate that this compound has low minimum inhibitory concentrations (MICs), suggesting potent antimicrobial effects.

Enzyme Inhibition

Studies have suggested that this compound may act as an enzyme inhibitor. The presence of the bromine atom enhances binding affinity to various enzymes, which could lead to significant therapeutic applications.

Case Study: Enzyme Interaction

In a study focusing on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. The results indicated a notable decrease in enzyme activity, highlighting its potential as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 5-methylpyridin-2-ylmethanol using bromine or N-bromosuccinimide in dichloromethane under controlled conditions to prevent over-bromination.

Table 2: Comparison of Related Pyridine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (6-Bromo-5-methylpyridin-2-yl)methanol | Bromine at sixth position | Different biological activities |

| (4-Bromo-6-methylpyridin-2-yl)methanol | Bromine and methyl groups swapped | Varying reactivity patterns |

| (5-Bromo-pyridine-2-carboxylic acid) | Contains a carboxylic acid group | Higher acidity, different activity |

Q & A

Basic: What are the common synthetic routes for preparing (3-Bromo-5-methylpyridin-2-yl)methanol?

Methodological Answer:

The synthesis typically involves bromination of a pyridine precursor followed by reduction. For example, bromination of 5-methylpyridin-2-ylmethanol using bromine in chloroform at reflux conditions yields the brominated intermediate. Subsequent reduction of the carbonyl group (if present) with sodium borohydride (NaBH₄) in dichloromethane or ethanol is a standard step to obtain the alcohol . Solvent choice (e.g., chloroform vs. ethanol) and reaction temperature (room temperature vs. reflux) critically influence yield and purity. Catalytic methods using palladium or copper may also be employed for regioselective bromination .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H NMR (e.g., δ 2.4 ppm for methyl group, δ 4.7 ppm for hydroxymethyl) and ¹³C NMR (e.g., ~60 ppm for C-OH) confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 201.98 (C₇H₈BrNO⁺) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Advanced: How do reaction conditions impact the regioselectivity of bromination in similar pyridine derivatives?

Methodological Answer:

Regioselectivity in bromination is influenced by:

- Catalytic Systems : Pd(PPh₃)₄ or CuBr₂ can direct bromination to the 3- or 5-position, depending on ligand effects .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, while non-polar solvents (e.g., chloroform) may stabilize radical pathways .

- Temperature : Lower temperatures (0–25°C) often improve selectivity by minimizing side reactions like di-bromination . Comparative studies with analogs (e.g., 5-bromo-2-methoxypyridine) show that steric hindrance from methyl groups can suppress competing pathways .

Advanced: What strategies resolve contradictions in NMR data for brominated pyridine derivatives?

Methodological Answer:

Contradictions may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Confirms connectivity in complex splitting patterns, especially in crowded aromatic regions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data . For example, discrepancies in hydroxymethyl proton shifts (~0.2 ppm) may arise from hydrogen bonding with residual DMSO .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate in Drug Synthesis : Used to prepare kinase inhibitors or antimicrobial agents via Suzuki-Miyaura coupling (e.g., introducing aryl groups at the bromine position) .

- Biological Probes : The bromine atom serves as a handle for radiolabeling (e.g., ⁷⁶Br) in PET imaging studies .

- In Vitro Assays : Screened for cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7) using MTT assays, with modifications to the methyl group to study SAR .

Advanced: How can researchers optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Catalyst Loading : Reducing Pd catalyst from 5 mol% to 1 mol% with ligand optimization (e.g., XPhos) maintains efficiency while lowering costs .

- Workup Procedures : Liquid-liquid extraction with ethyl acetate/water removes unreacted bromine, minimizing purification steps .

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (from 12 hours to 2 hours) for bromination steps .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors during synthesis .

- Waste Disposal : Quench residual NaBH₄ with ethanol before aqueous disposal to prevent exothermic reactions .

Advanced: How does the methyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The methyl group at the 5-position:

- Steric Effects : Reduces reactivity in Buchwald-Hartwig aminations by hindering access to the palladium catalyst .

- Electronic Effects : Electron-donating methyl groups increase electron density at the pyridine ring, enhancing oxidative addition in Suzuki-Miyaura couplings . Comparative studies with 5-H analogs show a 20% higher yield for methyl-substituted derivatives .

Basic: What analytical techniques confirm the absence of di-brominated byproducts?

Methodological Answer:

- LC-MS : Detects molecular ion peaks for di-brominated contaminants (e.g., m/z 280.89 for C₇H₇Br₂NO⁺) .

- TLC Monitoring : Hexane/ethyl acetate (3:1) eluent with UV visualization identifies byproducts (Rf = 0.6 vs. 0.8 for mono-brominated product) .

Advanced: What computational tools predict the biological activity of derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.